molecular formula C12H22O2Si2 B1616754 Silane, (o-phenylenedioxy)bis[trimethyl- CAS No. 5075-52-5

Silane, (o-phenylenedioxy)bis[trimethyl-

Cat. No.: B1616754
CAS No.: 5075-52-5
M. Wt: 254.47 g/mol
InChI Key: GEHYZCCVQVOFAF-UHFFFAOYSA-N
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Description

Silane, (o-phenylenedioxy)bis[trimethyl- is a chemical compound with the molecular formula C12H22O2Si2. It is also known by other names such as 1,2-Benzenediol bis(trimethylsilyl) ether and 1,2-Bis(trimethylsiloxy)benzene . This compound is characterized by the presence of two trimethylsilyl groups attached to a benzene ring through oxygen atoms, making it a derivative of catechol.

Preparation Methods

The synthesis of Silane, (o-phenylenedioxy)bis[trimethyl- typically involves the reaction of catechol with trimethylchlorosilane in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.

Chemical Reactions Analysis

Silane, (o-phenylenedioxy)bis[trimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Silane, (o-phenylenedioxy)bis[trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (o-phenylenedioxy)bis[trimethyl- involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can undergo hydrolysis to form silanols, which can further react with other molecules to form siloxane bonds. These reactions are facilitated by the presence of nucleophiles and acidic or basic conditions .

Comparison with Similar Compounds

Silane, (o-phenylenedioxy)bis[trimethyl- can be compared with other similar compounds such as:

    1,2-Bis(trimethylsiloxy)benzene: Similar structure but different reactivity.

    1,2-Benzenediol bis(trimethylsilyl) ether: Another name for the same compound.

    Trimethyl(2-[(trimethylsilyl)oxy]phenoxy)silane: A derivative with different substituents. The uniqueness of Silane, (o-phenylenedioxy)bis[trimethyl- lies in its specific structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

trimethyl-(2-trimethylsilyloxyphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHYZCCVQVOFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334607
Record name Silane, (o-phenylenedioxy)bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5075-52-5
Record name Silane, (o-phenylenedioxy)bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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